1-(Aminomethyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, characterized by the presence of an aminomethyl group at the first position and an amine group at the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)naphthalen-2-amine can be synthesized through several methods. One common approach involves the aminomethylation of naphthalen-2-ol using formaldehyde and a primary amine in the presence of an acid catalyst. This reaction is a type of Mannich reaction, which results in the formation of the desired aminomethyl derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent-free environment or using green solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Various amine derivatives
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
1-(Aminomethyl)naphthalen-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, in the Mannich reaction, it forms a Schiff base intermediate, which then undergoes nucleophilic addition to produce the final product .
Comparison with Similar Compounds
1-Naphthylmethylamine: Similar in structure but lacks the additional amine group at the second position.
Naphthalene-1-methylamine: Another derivative with a different substitution pattern.
Uniqueness: Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(aminomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H12N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,12-13H2 |
InChI Key |
JIRAPPCUCFMITL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.